molecular formula C21H14ClFN2O3 B11652162 N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-methoxybenzamide CAS No. 5725-06-4

N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-methoxybenzamide

Cat. No.: B11652162
CAS No.: 5725-06-4
M. Wt: 396.8 g/mol
InChI Key: LKUCXRGQKNNUCD-UHFFFAOYSA-N
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Description

N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-methoxybenzamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-methoxybenzamide typically involves the following steps:

    Formation of the Benzoxazole Core: This can be achieved by reacting 2-amino-4-chlorophenol with 2-chloro-4-fluorobenzoic acid under dehydrating conditions to form the benzoxazole ring.

    Amidation Reaction: The benzoxazole intermediate is then reacted with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl derivative.

    Reduction: Reduction reactions can target the benzoxazole ring, potentially opening the ring structure.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Hydroxylated derivatives.

    Reduction: Reduced benzoxazole derivatives.

    Substitution: Nitro or halogen-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-methoxybenzamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology

Biologically, this compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, derivatives of benzoxazole, including this compound, are explored for their therapeutic potential. They are studied for their efficacy in treating diseases such as cancer, bacterial infections, and inflammatory conditions.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require particular chemical resistance or stability.

Mechanism of Action

The mechanism of action of N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-methoxybenzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or DNA, depending on the biological context. The compound may inhibit enzyme activity, block receptor sites, or intercalate into DNA, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-hydroxybenzamide
  • N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-ethoxybenzamide

Uniqueness

Compared to similar compounds, N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-methoxybenzamide may exhibit unique properties due to the presence of the methoxy group. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, potentially enhancing its efficacy and selectivity in various applications.

Properties

CAS No.

5725-06-4

Molecular Formula

C21H14ClFN2O3

Molecular Weight

396.8 g/mol

IUPAC Name

N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-methoxybenzamide

InChI

InChI=1S/C21H14ClFN2O3/c1-27-18-5-3-2-4-15(18)20(26)24-13-7-9-19-17(11-13)25-21(28-19)14-8-6-12(23)10-16(14)22/h2-11H,1H3,(H,24,26)

InChI Key

LKUCXRGQKNNUCD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=C(C=C(C=C4)F)Cl

Origin of Product

United States

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